molecular formula C10H9ClN2 B8443694 1-Methyl-2-(4-chlorophenyl)-1H-imidazole

1-Methyl-2-(4-chlorophenyl)-1H-imidazole

Cat. No.: B8443694
M. Wt: 192.64 g/mol
InChI Key: NEFBALYBSGKDEI-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-chlorophenyl)-1H-imidazole (CAS 132026-81-4) is an organic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It is characterized as a yellow to pale yellow solid . This compound is offered as a high-purity material for research and development purposes. While specific biological data for this exact molecule may be limited, it belongs to the 1,5-diarylimidazole structural class, which is of significant interest in medicinal chemistry . Scientific literature indicates that structurally related diarylimidazole compounds are being investigated as multifunctional agents for neurodegenerative diseases. Some analogs act as microtubule-stabilizing agents, which have shown potential in mitigating tau pathology in preclinical models, while others exhibit inhibitory activity against inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . This suggests that this compound could serve as a valuable chemical scaffold or building block for researchers developing novel therapeutic leads, particularly in neuroscience and inflammation. It is also a useful intermediate for synthetic organic chemistry. The product should be stored sealed in a dry environment, preferably in a refrigerator at 2-8°C . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-methylimidazole

InChI

InChI=1S/C10H9ClN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3

InChI Key

NEFBALYBSGKDEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including 1-Methyl-2-(4-chlorophenyl)-1H-imidazole, exhibit promising anticancer properties. These compounds have been shown to inhibit the activity of sirtuins, which are proteins involved in cellular regulation and cancer progression. For instance, studies have demonstrated that derivatives can significantly suppress the growth of non-small cell lung cancer (NSCLC) cell lines through sirtuin inhibition, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Its structural similarity to histidine allows it to interact effectively with biological targets, enhancing its pharmacodynamic properties. Studies report that modifications to the imidazole structure can lead to increased antibacterial and antifungal activities .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been explored. Compounds like this compound have shown effectiveness in reducing inflammation markers in vitro, making them candidates for treating inflammatory diseases .

Synthesis and Structural Insights

The synthesis of this compound typically involves several steps that include the formation of the imidazole ring followed by chlorination and substitution reactions. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity .

Table 1: Synthesis Overview

StepReaction TypeDescription
1FormationSynthesis of imidazole ring via condensation reactions
2ChlorinationIntroduction of chlorine substituents at specific positions
3SubstitutionAddition of methyl and phenyl groups to complete the structure

Case Studies

Several case studies highlight the applications of this compound in research:

  • Case Study 1 : A study focused on the inhibitory effects of imidazole derivatives on NSCLC revealed significant cytotoxicity in treated cell lines compared to controls, indicating potential for development as an anticancer agent .
  • Case Study 2 : Research on antimicrobial activity demonstrated that modifications to the imidazole structure could enhance efficacy against specific bacterial strains, supporting further exploration in drug development .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The biological and chemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Molecular Features
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-2-(4-chlorophenyl)-1H-imidazole -CH₃ (1), 4-Cl-C₆H₄ (2) 192.45 Potential corrosion inhibition, drug delivery
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) 4-Cl-C₆H₄ (2), -C₆H₅ (1,4,5) 407.92 Corrosion inhibition (mild steel in H₂SO₄)
1-Methyl-2-(4-nitrophenyl)-1H-imidazole -CH₃ (1), 4-NO₂-C₆H₄ (2) 203.20 Fluorophore precursor, higher electron-withdrawing capacity
(E)-5-(4-Chlorophenyl)-1-methyl-2-(4-nitrostyryl)-1H-imidazole (3o) -CH₃ (1), 4-Cl-C₆H₄ (5), styryl (2) 355.80 Optical applications (conjugation-enhanced absorption)
ECO (1-[2-[(4-chlorophenyl)methoxyl]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) Complex ethoxyl/chlorophenyl groups 414.30 Drug delivery (chitosan nanocapsules for lipophilic drugs)

Key Observations :

  • Electron-withdrawing groups : The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas the nitro group in 1-Methyl-2-(4-nitrophenyl)-1H-imidazole offers stronger electron withdrawal, enhancing reactivity in cross-coupling reactions .
  • Steric effects : IM-Cl’s triphenyl substituents increase steric hindrance, limiting adsorption efficiency compared to the less bulky target compound .
  • Conjugation : Styryl-substituted derivatives (e.g., 3o) exhibit extended π-conjugation, making them suitable for optoelectronic applications, a feature absent in the target compound .
Drug Delivery
  • Target compound: The 4-chlorophenyl group enhances lipophilicity (log P ~4–5), aligning it with Class II of the Biopharmaceutical Classification System (low solubility, high permeability). This property is critical for formulating sustained-release nanoformulations, as seen in chitosan-based systems for antifungal drugs .
  • Comparison with ECO: ECO’s ethoxyl and dichlorophenyl groups further increase log P (5.61), improving encapsulation efficiency in nanocapsules but reducing aqueous solubility .
Corrosion Inhibition
  • Target compound vs. IM-Cl : IM-Cl demonstrated a 92% inhibition efficiency for mild steel in 0.5 M H₂SO₄ due to planar adsorption via π-electrons and chloride interactions . The target compound’s simpler structure may reduce adsorption stability but offers synthetic accessibility.

Computational and Experimental Insights

  • DFT studies : IM-Cl’s corrosion inhibition correlates with HOMO-LUMO energy gaps and adsorption on Fe surfaces. Similar computational modeling could predict the target compound’s performance .
  • Fluorophore design: Alkynyl derivatives () show redshifted emission compared to non-conjugated imidazoles, highlighting the target compound’s limitations in fluorescence applications .

Preparation Methods

Debus-Radziszewski Reaction

The Debus-Radziszewski method is a classical approach for synthesizing 2,4,5-trisubstituted imidazoles. Adapting this for 1-methyl-2-(4-chlorophenyl)-1H-imidazole involves:

  • Reactants : 4-Chlorobenzaldehyde, methylamine, and a diketone (e.g., diacetyl).

  • Conditions : Ammonium acetate in acetic acid under reflux (120°C, 8–12 h).

  • Mechanism : Condensation of aldehyde and amine forms an α-aminoketone intermediate, which cyclizes with the diketone.

  • Yield : ~60–75% for analogous trisubstituted imidazoles.

Van Leusen Imidazole Synthesis

TosMIC (toluenesulfonyl methyl isocyanide) enables one-step imidazole formation:

  • Reactants : 4-Chlorophenyl isocyanide, methylamine, and TosMIC.

  • Conditions : K₂CO₃ in methanol at 60°C.

  • Advantage : Avoids harsh acids; regioselectivity controlled by substituent electronics.

  • Yield : Reported up to 85% for similar 2-aryl-1-methylimidazoles.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation

Palladium-catalyzed coupling introduces the 4-chlorophenyl group post-imidazole ring formation:

  • Substrate : 2-Bromo-1-methyl-1H-imidazole.

  • Conditions : PdCl₂(dppf) catalyst, 4-chlorophenylboronic acid, Cs₂CO₃, in dioxane/H₂O (100°C, 12 h).

  • Yield : ~70–80% for analogous 2-aryl imidazoles.

  • Challenges : Competing N-arylation requires careful ligand selection (e.g., Xantphos).

Direct C–H Arylation

Eliminates pre-functionalized substrates:

  • Substrate : 1-Methyl-1H-imidazole.

  • Conditions : Pd(OAc)₂, CuI, 4-chloroiodobenzene, K₂CO₃ in DMF (120°C, 24 h).

  • Regioselectivity : Favors C-2 arylation due to imidazole’s electronic profile.

  • Yield : ~65% for 2-(4-chlorophenyl)-1-methylimidazole.

Multicomponent Reactions (MCRs)

Cerium(IV)-Mediated Oxidative Cyclization

A one-pot method using cerium(IV) ammonium nitrate (CAN):

  • Reactants : 4-Chlorobenzaldehyde, methylamine, and 2,3-diaminomaleonitrile.

  • Conditions : CAN/HNO₃ in acetonitrile (70°C, 3 h).

  • Mechanism : Oxidative cyclization forms the imidazole core with subsequent decarboxylation.

  • Yield : 82–90% for 2-aryl-4,5-dicyanoimidazoles.

Microwave-Assisted Synthesis

Accelerates reaction kinetics for improved efficiency:

  • Reactants : 4-Chlorophenyl glyoxal, methylamine, ammonium acetate.

  • Conditions : Microwave irradiation (300 W, 100°C, 20 min).

  • Advantages : 90% yield reduction in reaction time (2 h → 20 min).

N-Methylation Approaches

Post-Synthetic Methylation

Introduces the methyl group after imidazole ring formation:

  • Substrate : 2-(4-Chlorophenyl)-1H-imidazole.

  • Conditions : CH₃I, K₂CO₃ in DMF (RT, 6 h).

  • Yield : ~95%.

  • Limitation : Requires separation of N-methyl regioisomers.

In Situ Methylation During Cyclization

Uses methylamine hydrochloride as both amine source and methylating agent:

  • Reactants : 4-Chlorobenzaldehyde, methylamine hydrochloride, diketone.

  • Conditions : NH₄OAc in ethanol under reflux.

  • Yield : ~70%.

Comparative Analysis of Methods

Method Conditions Yield Regioselectivity Scalability
Debus-RadziszewskiAcidic, reflux60–75%ModerateHigh
Suzuki-MiyauraPd catalyst, 100°C70–80%HighModerate
CAN/HNO₃ OxidativeCAN, 70°C82–90%HighHigh
Microwave-AssistedMW, 100°C85–90%HighHigh
Post-Synthetic MethylationCH₃I, RT95%HighLow

Q & A

What are the established synthetic methodologies for 1-Methyl-2-(4-chlorophenyl)-1H-imidazole, and how can reaction parameters be optimized for higher yields?

Methodological Answer:
The synthesis of this compound derivatives often involves multi-step condensation or halogenation-alkynylation reactions. Key strategies include:

  • One-pot synthesis : Combining halogenation and alkynylation steps using phenylacetylene derivatives and catalysts like tetrakis(dimethylamino)ethylene (TDAE) to enhance efficiency .
  • Solvent optimization : Ethanol or toluene/ethyl acetate mixtures (90:10) improve solubility and facilitate crystallization .
  • Temperature control : Maintaining 100–110°C minimizes byproducts and ensures complete cyclization .
  • Purification : Flash chromatography (silica gel, toluene/EtOAc) isolates high-purity products (>80% yield) .
Parameter Optimal Range Impact
Reaction Temperature100–110°CReduces decomposition
Catalyst Loading1.2 equivalentsMaximizes substitution efficiency
Reaction Time12–18 hoursEnsures complete cyclization

How can X-ray crystallography resolve structural ambiguities in substituted imidazole derivatives?

Methodological Answer:
X-ray crystallography, combined with software suites like SHELXL (refinement) and ORTEP (visualization), is critical for accurate structural determination:

  • Data collection : Use CCD diffractometers (e.g., Bruker SMART APEX II) at 100 K to reduce thermal motion artifacts .
  • Refinement : SHELXL-97 refines anisotropic displacement parameters, with H atoms placed geometrically (C–H = 0.95–0.99 Å) .
  • Packing analysis : Tools like Mercury identify intermolecular interactions (C–H···π, π-π stacking) critical for stability .
Crystallographic Data Example Values
Space GroupP21/c
R Factor0.041–0.045
Dihedral Angles (Imidazole-Phenyl)5.6–71.5°

How can researchers reconcile contradictions between NMR and crystallographic data for imidazole derivatives?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotamerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility in solution .
  • DFT calculations : Compare XRD-derived torsion angles with gas-phase optimized structures to identify solid-state distortions .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking at 3.69 Å) influencing crystallographic data .

Example : In 2-(4-Chlorophenyl)-4,5-diphenylimidazole, XRD fixes phenyl ring orientations, while NMR averages signals due to ring rotation .

What experimental designs are effective for structure-activity relationship (SAR) studies of antifungal imidazoles?

Methodological Answer:
SAR studies should focus on:

  • Structural analogs : Modify the 1-methyl or 4-chlorophenyl groups to assess antifungal activity .
  • In vitro assays : Use CLSI M27-A3 guidelines for broth microdilution against Candida spp. .
  • CYP51 inhibition : Measure IC50 via spectrophotometric detection of lanosterol 14α-demethylase activity .
Derivative Antifungal IC50 (µM)
1-Methyl (Parent)0.8
1-Ethyl1.2
4-Fluorophenyl2.5

What computational methods predict photophysical properties of imidazole-based fluorophores?

Methodological Answer:
TD-DFT with B3LYP/6-31G(d) basis sets predicts UV-Vis absorption/emission spectra:

  • Geometry optimization : Gaussian 09 refines ground-state structures .
  • Solvent effects : Polarizable continuum model (PCM) accounts for solvatochromic shifts .
  • Validation : Compare calculated λabs (320 nm) with experimental fluorescence data (λem = 450 nm) .
Property Calculated vs. Experimental
λabs (nm)320 vs. 315
λem (nm)450 vs. 445

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